![molecular formula C14H18N6O3S B10993094 methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10993094.png)

methyl 5-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

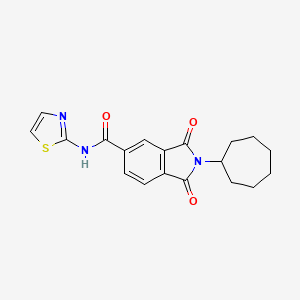

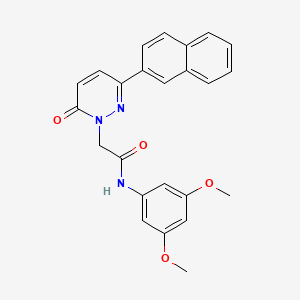

Le 5-méthyl-2-({[1-(1H-tétrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle est un composé organique complexe comprenant un cycle thiazole, un groupe tétrazole et un groupe cyclohexyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 5-méthyl-2-({[1-(1H-tétrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle implique généralement plusieurs étapes :

Formation du cycle thiazole : Le cycle thiazole peut être synthétisé via la synthèse de thiazole de Hantzsch, qui implique la condensation d’α-halocétone avec des thioamides en milieu basique.

Introduction du groupe tétrazole : Le cycle tétrazole est souvent introduit par une réaction de cycloaddition [2+3] entre un azide et un nitrile.

Couplage avec le groupe cyclohexyle : Le groupe cyclohexyle peut être introduit via une réaction d’acylation de Friedel-Crafts, où la cyclohexanone est mise à réagir avec un chlorure d’acyle en présence d’un catalyseur acide de Lewis.

Couplage final et estérification : La dernière étape implique le couplage des intermédiaires thiazole et tétrazole, suivi de l’estérification pour former l’ester méthylique.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse décrites ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de principes de chimie verte et de plateformes de synthèse automatisées.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle thiazole, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool.

Substitution : Le cycle tétrazole peut participer à des réactions de substitution nucléophile, où l’azote du tétrazole peut être remplacé par d’autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène, l’acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en milieu basique ou acide.

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés alcooliques.

Substitution : Divers dérivés tétrazole substitués.

Applications De Recherche Scientifique

Chimie

En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.

Biologie

En recherche biologique, le potentiel de ce composé en tant que molécule biologiquement active est intéressant. Il peut être utilisé dans l’étude de l’inhibition enzymatique, de la liaison aux récepteurs et d’autres interactions biochimiques.

Médecine

En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Ses caractéristiques structurelles suggèrent qu’il pourrait agir comme un agent antimicrobien, anti-inflammatoire ou anticancéreux.

Industrie

Dans l’industrie, le composé peut être utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements, en raison de sa stabilité et de sa réactivité.

Mécanisme D'action

Le mécanisme d’action du 5-méthyl-2-({[1-(1H-tétrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe tétrazole peut imiter les groupes carboxylates, ce qui lui permet de se lier aux enzymes et aux récepteurs. Le cycle thiazole peut participer à des interactions de type π-π, augmentant l’affinité de liaison. Le groupe cyclohexyle fournit des interactions hydrophobes, stabilisant le composé dans les membranes biologiques ou les poches protéiques.

Comparaison Avec Des Composés Similaires

Composés similaires

5-méthyl-2-({[1-(1H-tétrazol-1-yl)phényl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle : Structure similaire, mais avec un groupe phényle au lieu d’un groupe cyclohexyle.

5-méthyl-2-({[1-(1H-tétrazol-1-yl)éthyl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle : Structure similaire, mais avec un groupe éthyle au lieu d’un groupe cyclohexyle.

Unicité

L’unicité du 5-méthyl-2-({[1-(1H-tétrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate de méthyle réside dans sa combinaison d’un groupe cyclohexyle avec un cycle tétrazole et thiazole. Cette combinaison offre un équilibre entre les propriétés hydrophobes et hydrophiles, ce qui le rend polyvalent pour diverses applications en chimie médicinale et en science des matériaux.

Propriétés

Formule moléculaire |

C14H18N6O3S |

|---|---|

Poids moléculaire |

350.40 g/mol |

Nom IUPAC |

methyl 5-methyl-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H18N6O3S/c1-9-10(11(21)23-2)16-13(24-9)17-12(22)14(6-4-3-5-7-14)20-8-15-18-19-20/h8H,3-7H2,1-2H3,(H,16,17,22) |

Clé InChI |

NAASZDUOGCINDT-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-[(pentafluorobenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B10993015.png)

![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B10993019.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B10993024.png)

![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]propanamide](/img/structure/B10993032.png)

![1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-3-carboxamide](/img/structure/B10993033.png)

![4-methoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B10993050.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10993068.png)

![2'-(2-furylmethyl)-{N}-isopropyl-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10993087.png)

![N-(4-bromo-2-fluorophenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10993088.png)